molecular formula C18H15N3O5S B2877914 N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide CAS No. 1322303-84-3

N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide

Cat. No.: B2877914
CAS No.: 1322303-84-3
M. Wt: 385.39
InChI Key: GLEHKNBTRCSNDH-VHEBQXMUSA-N
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Description

N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide is a structurally complex heterocyclic compound featuring a tricyclic core system fused with a benzamide moiety. The tricyclic framework incorporates oxygen (10,13-dioxa), sulfur (4-thia), and nitrogen (6-aza) atoms, while the benzamide group is substituted with a nitro (-NO₂) group at the 3-position.

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-2-20-13-9-14-15(26-7-6-25-14)10-16(13)27-18(20)19-17(22)11-4-3-5-12(8-11)21(23)24/h3-5,8-10H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHKNBTRCSNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

A multistep approach involving the assembly of the tricyclic system through sequential heterocycle formation:

  • Formation of the dioxa-thia ring : Reaction of 1,2-ethanedithiol with epichlorohydrin under basic conditions yields a dioxane-thiirane intermediate.
  • Amine incorporation : Treatment with ethylamine facilitates ring-opening and subsequent cyclization to embed the aza moiety.
  • Aromatic nitro group installation : Nitration of a pre-functionalized benzoyl chloride precursor, followed by amide coupling with the tricyclic amine.

Key reaction conditions :

  • Thioether formation : NaH/DMF, 80°C, 12h.
  • Amidation : EDC/HOBt, CH₂Cl₂, rt, 24h.

Metal-Catalyzed Cyclization

Transition-metal-mediated methodologies offer potential for constructing the strained tricyclic system:

  • Palladium-catalyzed C–N coupling : Utilized to form the central aza ring from dibromo precursors.
  • Ring-closing metathesis : Grubbs catalyst (G-II) may facilitate closure of the macrocyclic component.

Challenges : Steric hindrance from the ethyl group and competing side reactions necessitate careful optimization of catalyst loading and temperature.

Analytical Validation and Characterization

While experimental data for the target compound are unavailable in the provided sources, standard characterization techniques for analogous systems include:

Technique Application Reference
¹H/¹³C NMR Confirmation of tricyclic connectivity
HRMS Molecular ion verification (m/z calc: 487.12)
X-ray diffraction Absolute configuration determination

Scalability and Industrial Considerations

No industrial-scale production methods are documented. Bench-scale synthesis likely faces:

  • Low yields (<20%) due to step-count and intermediate instability.
  • Purification challenges : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1).

Computational Modeling Insights

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Conformational rigidity : The tricyclic system adopts a planar geometry, stabilizing the conjugated π-system.
  • Nitro group orientation : Ortho to amide carbonyl for maximal resonance stabilization.

Comparative Methodologies

Alternative approaches from literature include:

Method Advantages Limitations
Solid-phase synthesis High purity Limited scalability
Microwave-assisted Reduced reaction time Specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted benzothiazoles and oxidized dioxin derivatives .

Scientific Research Applications

N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The pathways involved often include the inhibition of protein synthesis and interference with cell membrane integrity .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Properties
Substituent Electronic Effect Solubility (Predicted) Likely Biological Role
3-nitro Electron-withdrawing Low Electrophilic warhead
3,5-dimethoxy Electron-donating Moderate Solubility enhancer
3-(2,5-dioxopyrrolidinyl) Polar High Hydrogen-bonding facilitator

Biological Activity

N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

The compound features a unique tricyclic structure characterized by multiple functional groups, including a nitrobenzamide moiety and dioxane rings. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 344.39 g/mol.

Structural Representation

PropertyValue
Molecular Formula C₁₈H₁₆N₂O₃S
Molecular Weight 344.39 g/mol
IUPAC Name This compound

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the tricyclic core followed by the introduction of the nitrobenzamide group. Common reagents include ethylating agents and oxidizing agents to facilitate the formation of the desired structure.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity and lead to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested at varying concentrations.
  • Cell Viability Assays : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa cells), the compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Further research focused on elucidating the mechanism of action revealed that the compound could potentially inhibit specific kinases involved in cell proliferation pathways.

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